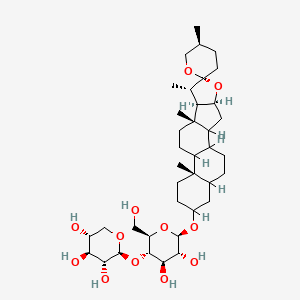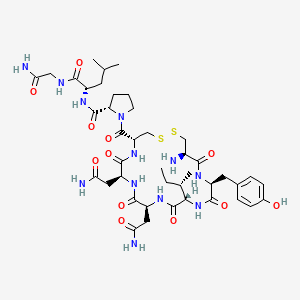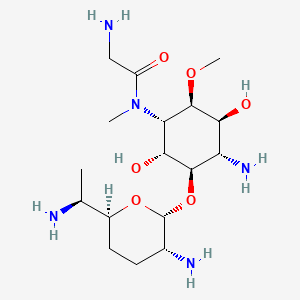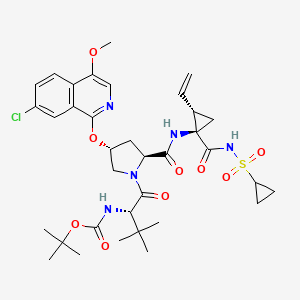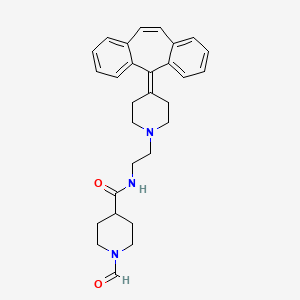
Bakuchiol
Overview
Description
Bakuchiol is a natural compound extracted from the seeds and leaves of the plant Psoralea corylifolia, commonly known as babchi. It is a meroterpenoid, which means it has a partial terpenoid structure. This compound has gained significant attention in recent years due to its broad range of biological and pharmacological properties, including antioxidant, anti-inflammatory, and anti-aging effects .
Mechanism of Action
Bakuchiol, a natural meroterpenoid extracted from Psoralea corylifolia, has been recognized for its broad range of biological and pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target a multitude of biological properties like anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hCE2) inhibitory, and immune-suppressive activities . It has also been recognized for its retinol-like functionality in skincare .
Mode of Action
This compound interacts with its targets through its unique structural features. It possesses a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments . This terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage enhances its antioxidant activity .
Biochemical Pathways
This compound has been found to regulate the TLR4/MyD88/NF-κB and Keap1/Nrf2/HO-1 pathways, protecting against LPS-induced acute lung injury . It also represses neuroinflammation responses via downregulation of the p38 MAPK/ERK signaling pathway .
Pharmacokinetics
This compound undergoes a significant degree of first-pass metabolism, forming covalent bonds with endogenous molecules such as glycine and glucuronic acid through the phenolic hydroxyl group . The pharmacokinetics of this compound was fitted with a two-compartment model and it was eliminated relatively slowly in rats .
Result of Action
This compound has demonstrated a wide range of molecular and cellular effects. It can suppress inflammatory responses, control leukocytic functions such as eicosanoid production, migration, and degranulation in the inflammatory site . It also showed evidence for the multidirectional efficacy against cellular hallmarks of skin aging .
Action Environment
The action of this compound can be influenced by environmental factors. Its physicochemical properties require and benefit from the development of innovative skin delivery systems that allow its encapsulation . Moreover, this compound has been found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule .
Biochemical Analysis
Biochemical Properties
Bakuchiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tyrosinase, an enzyme involved in melanin production. This compound inhibits tyrosinase activity, thereby reducing melanin synthesis and helping to lighten hyperpigmented areas of the skin . Additionally, this compound has been shown to modulate the activity of collagen and extracellular matrix synthesis enzymes, promoting skin elasticity and firmness .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It enhances cell turnover by promoting the replacement of dead skin cells with new ones, which helps improve skin texture and tone . This compound also stimulates collagen production, leading to increased skin plumpness and reduced appearance of fine lines and wrinkles . Furthermore, this compound acts as an antioxidant, protecting cells from damage caused by environmental and ultraviolet (UV) exposure . It also influences cell signaling pathways, such as the retinoic acid receptors, and regulates gene expression related to skin health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, reducing melanin production . This compound also modulates the retinoic acid receptors, leading to the upregulation of collagen and extracellular matrix synthesis enzymes . Additionally, this compound has been shown to inhibit the activity of human carboxylesterase 2 (hCE2), an enzyme involved in drug metabolism . These interactions contribute to this compound’s anti-aging, anti-inflammatory, and skin-brightening effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro release studies have shown that this compound exhibits a cumulative release over a 24-hour period, indicating its sustained activity . Stability assessments have demonstrated that this compound remains stable at 5°C for at least 90 days . Long-term studies have also indicated that this compound maintains its efficacy in promoting skin health and reducing hyperpigmentation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound treatment at dosages of 10 and 20 mg/kg reduces nasal symptoms in mice with allergic rhinitis . Higher dosages of this compound have been associated with decreased levels of pro-inflammatory cytokines, immunoglobulins, and histamine in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. The aromatic ring of this compound is derived from the phenylpropane pathway, while the monoterpene side chain is derived from the mevalonate pathway (MVA) . This compound interacts with enzymes such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key intermediates in the MVA pathway . These interactions contribute to the biosynthesis and metabolic activity of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in transfersomes, which are vesicular delivery systems that enhance its skin permeation and retention . In vitro and ex vivo studies have shown that this compound exhibits high encapsulation efficiency and sustained release, leading to increased retention within the skin layers . These properties make this compound an effective ingredient for topical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize within the skin cells, where it interacts with various cellular components . It modulates the activity of enzymes involved in melanin production and collagen synthesis, leading to its skin-brightening and anti-aging effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of this compound from Psoralea corylifolia using solvents like petroleum ether or ethanol. The extract is then subjected to column chromatography for purification . Another method involves the use of silica gel column chromatography to isolate this compound from the crude extract .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. The seeds are crushed and subjected to cold-dipping extraction using petroleum ether. The solvent is then recovered, and the this compound extract is further purified using column chromatography .
Chemical Reactions Analysis
Types of Reactions
Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It has a phenolic hydroxyl group that can participate in these reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve the phenolic hydroxyl group and can be carried out using reagents like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Bakuchiol has a wide range of scientific research applications:
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for treating oxidative stress-related diseases
Medicine: this compound has shown promise in the treatment of skin conditions like acne, melasma, and photoaging. .
Industry: This compound is widely used in the cosmetic industry as a natural alternative to retinol due to its anti-aging effects and better skin tolerance
Comparison with Similar Compounds
Bakuchiol is often compared to retinol due to its similar anti-aging effects. unlike retinol, this compound does not cause skin irritation and is more stable in the presence of light and oxygen . Other similar compounds include:
Retinol: A form of vitamin A widely used in anti-aging skincare products.
Resveratrol: A natural compound found in red wine and grapes, known for its antioxidant properties
This compound stands out due to its natural origin, better skin tolerance, and broad range of biological activities .
Properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJSSARVMHQJB-QIXNEVBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035664 | |
| Record name | Bakuchiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10309-37-2 | |
| Record name | (+)-Bakuchiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bakuchiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bakuchiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bakuchiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAKUCHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


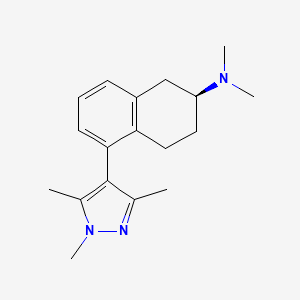
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)


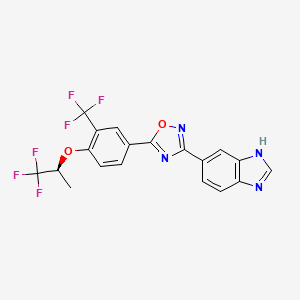
![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
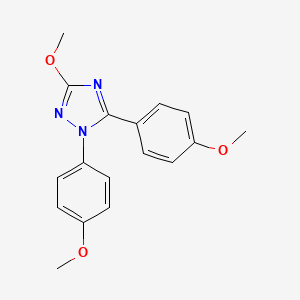
![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)
